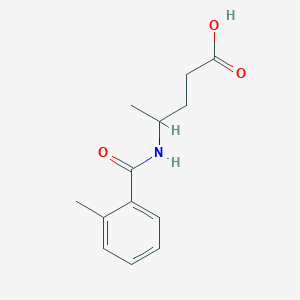

4-(2-Methylbenzamido)pentanoic acid

Description

Significance of Amide Bonds in Complex Organic Molecules and Biological Systems

The amide bond is a cornerstone of organic and biological chemistry, most notably forming the peptide bonds that link amino acids into proteins. solubilityofthings.comchemicalbook.com This covalent bond, formed between a carbonyl group and a nitrogen atom, is characterized by its significant stability and planarity due to resonance, which restricts rotation and influences the three-dimensional structure of molecules. solubilityofthings.com This structural rigidity is crucial for the defined architectures of proteins and other bioactive molecules. In medicinal chemistry, the amide group is a common feature in many pharmaceutical compounds, contributing to their biological activity, solubility, and stability. chemicalbook.com

Overview of Benzamide (B126) and Pentanoic Acid Scaffolds in Modern Chemical Biology Research

Both benzamide and pentanoic acid scaffolds are prevalent in modern chemical biology. Benzamide derivatives, such as 2-methylbenzamide, are recognized for their role as intermediates in the synthesis of biologically active compounds, including those with anti-inflammatory and analgesic properties. solubilityofthings.com 2-Methylbenzamide itself is used in the total synthesis of certain alkaloids. sigmaaldrich.comscbt.com

Pentanoic acid and its derivatives are also of considerable interest. They are utilized in various industrial applications and are a focus of green chemistry research, with studies exploring their synthesis from renewable resources. rsc.org In the context of medicinal chemistry, substituted pentanoic acid derivatives have been investigated for their potential as anticancer agents, showing activity against various cancer cell lines. nih.govresearchgate.net Some derivatives have also been explored as farnesyltransferase inhibitors, a target in cancer therapy. researchgate.net

Research Rationale for Investigating 4-(2-Methylbenzamido)pentanoic acid as a Model Compound

The investigation of 4-(2-Methylbenzamido)pentanoic acid as a model compound is predicated on the combination of its two key structural motifs. The benzamide portion offers a rigid, aromatic core with hydrogen bonding capabilities, while the pentanoic acid tail provides a flexible, aliphatic chain with a terminal carboxylic acid group. This carboxylic acid can be further functionalized, allowing the molecule to act as a versatile building block in the synthesis of more complex structures.

Studying this specific arrangement could provide insights into how the electronic properties of the substituted aromatic ring influence the acidity and reactivity of the carboxylic acid. Furthermore, the molecule could serve as a scaffold for the development of new bioactive compounds, where the benzamide and pentanoic acid moieties are designed to interact with specific biological targets.

Scope and Objectives of Academic Inquiry into 4-(2-Methylbenzamido)pentanoic acid

A comprehensive academic inquiry into 4-(2-Methylbenzamido)pentanoic acid would encompass several key areas. The primary objective would be to synthesize and characterize the compound, which, based on available literature, has not been extensively studied. Subsequent research would focus on elucidating its physicochemical properties and exploring its reactivity.

A detailed investigation could include:

Synthesis and Optimization: Developing an efficient and scalable synthetic route to 4-(2-Methylbenzamido)pentanoic acid.

Structural and Physicochemical Characterization: A thorough analysis using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to determine its precise structure and properties.

Exploration of Chemical Reactivity: Investigating the reactivity of the carboxylic acid and amide groups to understand its potential as a synthetic intermediate.

Preliminary Biological Screening: Assessing its potential bioactivity based on the known properties of its constituent scaffolds.

Due to the absence of specific published research on 4-(2-Methylbenzamido)pentanoic acid, the following data tables provide information on its constituent precursors and related compounds.

Table 1: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Methylbenzamide | 527-85-5 | C₈H₉NO | 135.16 | 141-142 |

Data sourced from references sigmaaldrich.comscbt.comnist.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-(2-Methylbenzamido)pentanoic acid |

| 2-Methylbenzamide |

| Pentanoic Acid |

| o-Toluamide |

| Valeric Acid |

| Phenyl/naphthylacetyl pentanoic acid derivatives |

| Farnesyltransferase inhibitors |

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-[(2-methylbenzoyl)amino]pentanoic acid |

InChI |

InChI=1S/C13H17NO3/c1-9-5-3-4-6-11(9)13(17)14-10(2)7-8-12(15)16/h3-6,10H,7-8H2,1-2H3,(H,14,17)(H,15,16) |

InChI Key |

PPXUXFJJPNESPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 2 Methylbenzamido Pentanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 4-(2-Methylbenzamido)pentanoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(2-Methylbenzamido)pentanoic acid, the most logical and common disconnection occurs at the amide bond (C-N bond). This disconnection reveals the two primary synthons: an acyl cation derived from 2-methylbenzoic acid and an amino anion from 4-aminopentanoic acid.

This leads to the identification of the practical starting materials: 2-methylbenzoic acid and a suitable precursor to 4-aminopentanoic acid . The challenge then becomes choosing the appropriate reaction conditions to form the amide bond efficiently, as direct condensation of a carboxylic acid and an amine is often slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the synthetic strategy must involve the "activation" of the carboxylic acid. libretexts.org

Conventional Chemical Synthesis Approaches for Amide Bond Formation in 4-(2-Methylbenzamido)pentanoic Acid

The formation of the amide linkage between 2-methylbenzoic acid and 4-aminopentanoic acid is typically achieved through methods that convert the carboxylic acid's hydroxyl group into a better leaving group. youtube.com These methods can be broadly categorized into two main approaches: the use of coupling reagents to mediate the reaction directly, and the conversion of the carboxylic acid into a more reactive derivative like an acid chloride or anhydride (B1165640) prior to reaction with the amine. mychemblog.commasterorganicchemistry.com

Coupling Reagent-Mediated Amidation Strategies

Coupling reagents are compounds that activate the carboxyl group of 2-methylbenzoic acid, making it susceptible to nucleophilic attack by the amino group of the 4-aminopentanoic acid derivative. chemistrysteps.comresearchgate.net This approach is widely used in peptide synthesis and is valued for its often mild reaction conditions. masterorganicchemistry.com

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are powerful dehydrating agents used to facilitate amide bond formation. masterorganicchemistry.comchemistrysteps.com The mechanism involves the reaction of the carbodiimide (B86325) with 2-methylbenzoic acid to form a highly reactive O-acylisourea intermediate. creative-proteomics.comyoutube.com This intermediate is then attacked by the amine, forming the desired amide and a urea (B33335) byproduct. youtube.com

To improve yields and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt can react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization. nih.govpeptide.com EDC is often preferred in laboratory settings due to the water-solubility of its urea byproduct, which simplifies purification compared to the insoluble dicyclohexylurea (DCU) generated from DCC. creative-proteomics.compeptide.com

Table 1: Common Carbodiimide Coupling Reagents

| Reagent | Acronym | Byproduct | Solubility of Byproduct |

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Soluble in water |

| Diisopropylcarbodiimide | DIC | Diisopropylurea | More soluble in organic solvents than DCU |

Phosphonium and uronium salt-based reagents are another class of highly efficient coupling agents. peptide.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a prominent example of a uronium salt activator. enamine.netwikipedia.org It reacts with the carboxylic acid to form an active ester derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.orgchemicalbook.com

This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in a polar aprotic solvent like dimethylformamide (DMF). enamine.netwikipedia.org HATU is known for its high coupling efficiency, rapid reaction rates, and ability to minimize racemization, even with sterically hindered substrates. enamine.netchemicalbook.com The enhanced reactivity is attributed to a neighboring group effect from the pyridine (B92270) nitrogen atom. wikipedia.org

Table 2: Common Phosphonium and Uronium/Aminium Salt Activators

| Reagent | Acronym | Class | Notes |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium | Very efficient, reactions are fast. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium/Aminium | Reacts faster with less epimerization than HBTU. peptide.comchemicalbook.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | Effective for difficult couplings. peptide.com |

Beyond carbodiimides and onium salts, other reagents can activate carboxylic acids for amidation. 1,1'-Carbonyldiimidazole (CDI) is one such reagent. peptide.comcdnsciencepub.com It reacts with a carboxylic acid to form a highly reactive acyl-imidazolide intermediate. cdnsciencepub.com This intermediate then reacts with an amine to form the amide, releasing imidazole (B134444) as a byproduct. The reaction is typically performed in anhydrous solvents like tetrahydrofuran (B95107) (THF) or DMF. cdnsciencepub.com

Another class of reagents includes mixed anhydrides. For instance, reacting 2-methylbenzoic acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base, generates a mixed anhydride. highfine.com This anhydride is a highly activated species that readily reacts with the amine to form the desired amide. highfine.com

Acid Chloride/Anhydride Routes from 2-Methylbenzoic Acid Derivatives

A more traditional, two-step approach involves the initial conversion of 2-methylbenzoic acid into a highly reactive acyl chloride or anhydride. libretexts.orgmasterorganicchemistry.com These intermediates readily undergo nucleophilic acyl substitution with the amine. libretexts.org

The synthesis of 2-methylbenzoyl chloride is commonly achieved by treating 2-methylbenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comcommonorganicchemistry.comprepchem.com The resulting acid chloride is highly electrophilic and reacts rapidly, often exothermically, with the amine. chemguide.co.uktandfonline.com This reaction is typically performed in an aprotic solvent in the presence of a base (like triethylamine or pyridine) to neutralize the hydrochloric acid (HCl) byproduct. commonorganicchemistry.comchemguide.co.uk

Alternatively, 2-methylbenzoic anhydride can be used. nih.gov Symmetrical anhydrides can be formed by dehydrating the carboxylic acid, while mixed anhydrides can also be employed. highfine.comwikipedia.org The reaction of the anhydride with the amine proceeds via nucleophilic acyl substitution, where one equivalent of the carboxylic acid acts as a leaving group, forming the amide and a carboxylate salt. youtube.com This method is also highly effective for amide bond formation. prepchem.com

Direct Amidation Under Elevated Temperatures

The formation of the amide bond in 4-(2-methylbenzamido)pentanoic acid can be accomplished through the direct condensation of 4-aminopentanoic acid and 2-methylbenzoic acid or its activated derivatives, such as 2-methylbenzoyl chloride, at elevated temperatures. This method, while straightforward, often necessitates significant thermal energy to overcome the activation barrier for the reaction.

Direct thermal condensation of a carboxylic acid and an amine is a classic approach to amide synthesis. The reaction typically involves heating the two reactants, often in a high-boiling solvent, to drive off the water molecule formed during the reaction and shift the equilibrium towards the amide product. However, this method can be energy-intensive and may not be suitable for substrates with sensitive functional groups.

A more common approach involves the use of an activated carboxylic acid derivative, such as an acyl chloride. The reaction of 2-methylbenzoyl chloride with 4-aminopentanoic acid would proceed via a nucleophilic acyl substitution mechanism. While generally more facile than direct condensation with the carboxylic acid, this method still often benefits from heating to ensure complete reaction.

Microwave-assisted synthesis has emerged as a valuable technique to accelerate direct amidation reactions. Microwave irradiation can significantly reduce reaction times compared to conventional heating methods by efficiently and rapidly heating the reaction mixture. This technique can be particularly advantageous for direct amidations, potentially leading to higher yields and cleaner reactions in shorter timeframes. While specific conditions for the microwave-assisted synthesis of 4-(2-methylbenzamido)pentanoic acid are not extensively documented in publicly available literature, general protocols for microwave-assisted amide bond formation suggest the feasibility of this approach.

For instance, a related compound, 2-methyl-4-(2-methylbenzamido)benzoic acid, is synthesized from 2-methyl-4-aminobenzoic acid and 2-methylbenzoyl chloride. The process involves dissolving the reactants in a suitable solvent and carrying out the reaction under controlled temperature conditions, which may include heating to drive the reaction to completion. pharmaffiliates.comgoogle.comgoogle.com This suggests a similar pathway could be employed for the target molecule.

| Reactant 1 | Reactant 2 | Method | Key Conditions |

| 4-Aminopentanoic acid | 2-Methylbenzoic acid | Thermal Condensation | High temperature, removal of water |

| 4-Aminopentanoic acid | 2-Methylbenzoyl chloride | Nucleophilic Acyl Substitution | Elevated temperature |

| 4-Aminopentanoic acid | 2-Methylbenzoic acid | Microwave-assisted | Microwave irradiation |

Stereoselective Synthesis of Chiral Analogues of 4-(2-Methylbenzamido)pentanoic Acid

The synthesis of specific stereoisomers of 4-(2-methylbenzamido)pentanoic acid, which possesses a chiral center at the C-4 position of the pentanoic acid backbone, requires stereoselective methods. These methods are crucial for applications where a single enantiomer or diastereomer is desired.

Chiral Auxiliaries and Catalysts in Pentanoic Acid Functionalization

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing chiral analogues of 4-(2-methylbenzamido)pentanoic acid, a chiral auxiliary could be attached to the pentanoic acid derivative to control the introduction of substituents or the formation of the amide bond in a stereoselective manner. After the desired stereochemistry is established, the auxiliary is removed.

Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. These catalysts create a chiral environment that favors the formation of one stereoisomer over the other. Various chiral catalysts, including those based on transition metals or organic molecules (organocatalysts), have been developed for a wide range of asymmetric transformations that could be adapted for the synthesis of chiral pentanoic acid derivatives.

Asymmetric Approaches to Introduce Chirality at C-4 or other Chiral Centers

Introducing chirality at the C-4 position of the pentanoic acid backbone can be achieved through several asymmetric synthetic strategies. One common approach is asymmetric hydrogenation of a suitable prochiral precursor, such as a derivative of 4-oxopentanoic acid. Using a chiral catalyst, the ketone can be reduced to a secondary alcohol with high enantioselectivity. This alcohol can then be converted to the corresponding amine with retention or inversion of configuration, depending on the chosen chemical route.

Another strategy involves the use of chiral building blocks. For example, starting with an enantiomerically pure precursor that already contains the desired stereocenter at the C-4 position would allow for a more direct synthesis of the target chiral analogue.

Enantioselective Formation of Amide Linkages

The enantioselective formation of the amide bond itself is another critical aspect of synthesizing chiral analogues. This can be particularly relevant if both the amine and the carboxylic acid components are chiral. The use of chiral coupling reagents or catalysts can facilitate the reaction between a specific enantiomer of the amine and the carboxylic acid, leading to the desired diastereomer of the amide product.

While the direct enantioselective synthesis of the amide bond in 4-(2-Methylbenzamido)pentanoic acid has not been specifically detailed, research in peptide synthesis and other areas of amide bond formation has produced a variety of methods for achieving high enantioselectivity in amide coupling reactions.

Biocatalytic and Enzymatic Synthesis of 4-(2-Methylbenzamido)pentanoic Acid and Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the formation of amide bonds. Enzymes, particularly lipases, have been extensively studied for their ability to catalyze amidation reactions under mild conditions.

Lipase-Catalyzed Amide Bond Formation

Lipases are enzymes that naturally catalyze the hydrolysis of fats and oils. However, under controlled, low-water conditions, they can effectively catalyze the reverse reaction: the formation of ester and amide bonds. The lipase-catalyzed synthesis of N-acyl amino acids, a class of compounds structurally related to 4-(2-methylbenzamido)pentanoic acid, is a well-established process. nih.govresearchgate.net

The reaction typically involves the condensation of a carboxylic acid and an amine (or amino acid) in the presence of a lipase (B570770), often immobilized on a solid support to facilitate reuse and improve stability. The choice of solvent, temperature, and water content are critical parameters that influence the reaction rate and yield.

For the synthesis of 4-(2-methylbenzamido)pentanoic acid, a lipase could be used to catalyze the reaction between 2-methylbenzoic acid and 4-aminopentanoic acid. This enzymatic approach offers several advantages, including high selectivity, mild reaction conditions (often near room temperature), and the avoidance of harsh reagents and byproducts associated with some chemical methods. nih.gov

Furthermore, lipases often exhibit enantioselectivity, making them valuable tools for the kinetic resolution of racemic mixtures of chiral amines or carboxylic acids. mdpi.com This property could be exploited to produce enantiomerically enriched analogues of 4-(2-methylbenzamido)pentanoic acid.

| Enzyme | Substrate 1 | Substrate 2 | Key Advantages |

| Lipase | 2-Methylbenzoic acid | 4-Aminopentanoic acid | Mild reaction conditions, high selectivity, green process |

| Lipase | Racemic 4-aminopentanoic acid derivative | 2-Methylbenzoic acid | Kinetic resolution to produce chiral analogues |

Enzyme-Mediated Functionalization of Pentanoic Acid Derivatives

The enzymatic synthesis of N-acyl amino acids, a class of compounds structurally related to 4-(2-methylbenzamido)pentanoic acid, represents a significant advancement in green and sustainable chemistry. nih.gov These methods utilize enzymes, such as lipases and acylases, to catalyze the formation of the amide bond under mild conditions, often with high chemo- and stereoselectivity. researchgate.netoup.com

One of the most robust and widely used biocatalysts for this transformation is Candida antarctica lipase B (CALB). researchgate.netfrontiersin.org CALB has demonstrated exceptional efficiency in catalyzing the amidation of various carboxylic acids and amines. researchgate.netugm.ac.id The synthesis can proceed via direct amidation of 4-aminopentanoic acid with 2-methylbenzoic acid or its activated ester derivatives. The enzyme's promiscuous amidase activity, though secondary to its lipase function, can be effectively harnessed for this purpose. researchgate.net The reaction typically occurs in an organic solvent to shift the equilibrium towards synthesis by removing the water formed during the reaction. nih.gov

Another class of enzymes, aminoacylases, have also been explored for the synthesis of N-acyl amino acids. d-nb.info These enzymes, which traditionally catalyze the hydrolysis of N-acyl amino acids, can be used in the reverse direction for synthesis. researchgate.net Acylase I from porcine kidney, for instance, has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids. researchgate.net

ATP-dependent enzymes, such as N-acyl amino acid synthases (NAS), offer an alternative biocatalytic route. nih.gov These enzymes activate the carboxylic acid via the formation of an acyl-adenylate intermediate, which then reacts with the amine to form the amide bond. nih.gov This strategy mimics the natural biosynthesis of many N-acyl amino acids. nih.gov

| Acyl Donor | Amine | Enzyme | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |

| Lauric Acid | L-Arginine | Acylase I | Glycerol/Water | 37 | 82 | researchgate.net |

| Lauric Acid | L-Glutamic Acid | Acylase I | Glycerol/Water | 37 | 44 | researchgate.net |

| Methyl Laurate | L-Phenylalanine methyl ester | Penicillin V Acylase | Phosphate (B84403) Buffer | 25 | >95 | oup.com |

| p-Nitrophenyl Laurate | - | Candida antarctica lipase B | BMIMBF4/Water | - | - | frontiersin.org |

| Aniline | Methyl Acrylate | Lipozyme TL IM | Methanol | 35 | 80.3 | mdpi.com |

Sustainable and Green Chemistry Aspects in Biocatalytic Synthesis

The use of enzymes in the synthesis of compounds like 4-(2-methylbenzamido)pentanoic acid aligns strongly with the principles of green chemistry. frontiersin.orgd-nb.info Biocatalytic methods offer several advantages over traditional chemical synthesis.

Mild Reaction Conditions: Enzymatic reactions are typically conducted at or near ambient temperature and pressure, reducing energy consumption. nih.gov

High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, which minimizes the need for protecting groups and reduces the formation of byproducts. dntb.gov.ua

Reduced Waste: The high selectivity and efficiency of enzymatic reactions lead to higher atom economy and lower E-factors (environmental impact factor). nih.gov

Biodegradable Catalysts: Enzymes are biodegradable and are derived from renewable resources, making them an environmentally benign choice of catalyst. nih.gov

Use of Green Solvents: While organic solvents are often used to drive the reaction equilibrium, research is ongoing into the use of greener solvent alternatives, such as ionic liquids or solvent-free systems. frontiersin.orgugm.ac.id For instance, a sustainable enzymatic strategy for amide synthesis has been developed using cyclopentyl methyl ether as a green and safe solvent. nih.gov

The concept of "safer-and-more-sustainable-by-design" is also being applied to biocatalysis, where not only the process but also the starting materials and products are evaluated for their potential environmental and health impacts. nih.gov This holistic approach ensures that the entire lifecycle of the chemical process is considered from a sustainability perspective.

Exploration of Novel Synthetic Routes and Mechanistic Investigations of Amidation Reactions

Beyond biocatalysis, the synthesis of amides like 4-(2-methylbenzamido)pentanoic acid is a major focus of modern organic synthesis, with significant research dedicated to developing novel catalytic methods and understanding their underlying mechanisms. utexas.eduacs.org

Transition metal catalysis provides a powerful and versatile platform for the formation of C-N bonds. utexas.edumdpi.com Palladium-, copper-, and rhodium-based catalysts are particularly prominent in amidation reactions. utexas.edunih.gov These reactions often proceed via the activation of C-H bonds or through cross-coupling reactions. acs.org

A common approach involves the coupling of an amine with a carboxylic acid derivative, such as an acid chloride or an ester. scielo.org.mxnih.gov For the synthesis of 4-(2-methylbenzamido)pentanoic acid, this could involve the reaction of 4-aminopentanoic acid (or its ester derivative) with 2-methylbenzoyl chloride. Palladium catalysts, often in combination with specific ligands, can facilitate this transformation under relatively mild conditions. nih.gov For instance, the Buchwald-Hartwig amination provides a well-established protocol for the coupling of aryl halides with amines, which can be adapted for amide synthesis. acs.org

More advanced strategies involve the direct C-H amination, where a C-H bond is functionalized directly with an amine source, avoiding the need for pre-functionalized starting materials. acs.org While challenging, this approach offers a highly atom-economical route to amides.

| Amine | Acylating Agent | Catalyst / Reagent | Base | Solvent | Yield (%) | Reference |

| L-Valine methyl ester | Benzoic Acid | EDAC, DMAP | Triethylamine | Dichloromethane | - | scielo.org.mx |

| L-Valine | Benzoic Anhydride | - | - | Acetic Acid | 70 | scielo.org.mx |

| p-Chlorotoluene | Ammonium Sulfate | Pd(dba)2 / Ligand | - | - | - | semanticscholar.org |

| Imine, CO | Acid Chloride | Palladium Catalyst | - | - | - | nih.gov |

Radical chemistry has emerged as a powerful tool for the construction of complex molecules, including amides. mdpi.commdpi.com Visible-light photoredox catalysis has been particularly instrumental in developing mild and efficient radical-mediated amidation reactions. chemrxiv.org

These reactions typically involve the generation of a key radical intermediate, either an acyl radical or an amidyl radical. For the synthesis of 4-(2-methylbenzamido)pentanoic acid, one possible approach would involve the generation of a 2-methylbenzoyl radical from a suitable precursor, such as 2-methylbenzoic acid. This acyl radical could then be trapped by 4-aminopentanoic acid or a derivative. chemrxiv.org

Alternatively, an amidyl radical could be generated from an activated derivative of 4-aminopentanoic acid, which would then react with a 2-methylbenzoyl source. mdpi.com The use of photoredox catalysts, such as iridium or ruthenium complexes, allows these reactions to proceed under visible light irradiation at room temperature, offering a high degree of functional group tolerance. chemrxiv.org

Understanding the reaction mechanisms of amidation is crucial for the development of more efficient and selective synthetic methods. nih.govnih.gov

In transition metal-catalyzed amidation , the mechanism often involves a catalytic cycle with several key steps. For a palladium-catalyzed cross-coupling reaction, a typical cycle might include:

Oxidative Addition: The palladium(0) catalyst inserts into the bond of the acylating agent (e.g., an acid chloride).

Amine Coordination and Deprotonation: The amine coordinates to the palladium center and is deprotonated by a base.

Reductive Elimination: The acyl and amino groups couple to form the amide bond, regenerating the palladium(0) catalyst. nih.gov

In radical-mediated amidation via photoredox catalysis, the mechanism is initiated by the photoexcitation of the catalyst. The excited-state photocatalyst can then engage in a single-electron transfer (SET) process with a substrate to generate a radical intermediate. For example, in a decarboxylative acylation, the photocatalyst can oxidize a carboxylic acid to a carboxyl radical, which then loses CO2 to form an acyl radical. This acyl radical can then add to an amine or an amine derivative to form the final product. chemrxiv.org

Enzyme-catalyzed amidations proceed through highly specific active sites. In the case of lipases like CALB, the mechanism is believed to involve the formation of an acyl-enzyme intermediate. The carboxylic acid acylates a serine residue in the enzyme's active site, releasing water. The amine then attacks this activated acyl-enzyme intermediate to form the amide and regenerate the enzyme. nih.gov For ATP-dependent enzymes, the carboxylic acid is first activated by ATP to form a high-energy acyl-adenylate intermediate, which is then susceptible to nucleophilic attack by the amine. nih.govnih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to elucidate the intricate details of these reaction pathways, providing valuable insights into transition state geometries and reaction energetics. escholarship.org

Advanced Structural Characterization and Conformational Analysis of 4 2 Methylbenzamido Pentanoic Acid

Crystal Structure Analysis and Polymorphism Studies

The solid-state architecture of 2-Methyl-4-(2-methylbenzamido)benzoic acid has been elucidated through single-crystal X-ray diffraction, providing a foundational understanding of its molecular conformation and intermolecular interactions. These studies are crucial for correlating the molecular structure with its macroscopic properties.

Single Crystal X-ray Diffraction for Solid-State Conformation

The definitive solid-state conformation of 2-Methyl-4-(2-methylbenzamido)benzoic acid was determined by single-crystal X-ray diffraction. nih.govresearchgate.netnih.gov The compound crystallizes in the monoclinic system with the space group C2/c. nih.govresearchgate.net The analysis reveals that the bond lengths and angles within the molecule are within normal ranges. nih.gov A significant conformational feature is the dihedral angle between the two benzene (B151609) rings, which is approximately 82.4°. nih.govnih.govbanglajol.info This twisted conformation is a key aspect of its three-dimensional structure.

| Crystal Data for 2-Methyl-4-(2-methylbenzamido)benzoic Acid | |

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 269.29 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 23.318 (9) Å |

| b | 10.230 (2) Å |

| c | 13.901 (3) Å |

| β | 125.50 (3)° |

| Volume | 2699.7 (16) ų |

| Z | 8 |

| Temperature | 293 K |

| Radiation | Mo Kα |

Data sourced from references nih.govresearchgate.net.

Solution-State Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

There is currently no publicly available research detailing the solution-state conformational dynamics of 2-Methyl-4-(2-methylbenzamido)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Such studies would be valuable to understand the molecule's flexibility and preferred conformations in different solvent environments, which may differ significantly from the rigid structure observed in the solid state.

Computational Approaches to Conformational Landscapes

A search of the available scientific literature did not yield any computational studies focused on the conformational landscape of 2-Methyl-4-(2-methylbenzamido)benzoic acid. Computational methods, such as Density Functional Theory (DFT) or molecular mechanics, would be instrumental in mapping the potential energy surface of the molecule, identifying low-energy conformers, and understanding the energetic barriers between them. This information would complement experimental data and provide a more complete picture of the molecule's conformational preferences.

Advanced Spectroscopic Methodologies for Structural Elucidation (Beyond Basic Identification)

Advanced spectroscopic techniques are indispensable for moving beyond simple confirmation of a molecule's existence to a deep understanding of its three-dimensional structure, bonding, and stereochemistry.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) would be a critical first step in the advanced characterization of 4-(2-Methylbenzamido)pentanoic acid. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound.

In a hypothetical analysis, the expected exact mass of 4-(2-Methylbenzamido)pentanoic acid (C₁₃H₁₇NO₃) would be calculated and compared to the experimentally measured value. A close match would provide strong evidence for the compound's elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion. The resulting fragmentation pattern would offer invaluable insights into the molecule's structure. By analyzing the masses of the fragment ions, researchers could deduce the connectivity of the atoms, identifying key structural motifs such as the pentanoic acid chain, the amide linkage, and the 2-methylbenzoyl group.

Hypothetical Fragmentation Data Table:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| Data Not Available | Loss of the carboxylic acid group (-COOH) |

| Data Not Available | Cleavage of the amide bond |

| Data Not Available | Loss of the 2-methylphenyl group |

| Data Not Available | Fragmentation of the pentanoic acid side chain |

This table represents a template for the type of data that would be generated from an HRMS fragmentation study.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule and probing intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy would reveal the characteristic vibrational frequencies of the functional groups in 4-(2-Methylbenzamido)pentanoic acid. The spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, which would likely be broadened due to hydrogen bonding. The C=O stretch of the carboxylic acid would typically appear around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) would be expected near 1630-1680 cm⁻¹. The N-H stretch of the secondary amide would be observed around 3250-3350 cm⁻¹, and the N-H bend (Amide II band) would be in the 1510-1570 cm⁻¹ region.

Raman Spectroscopy , being complementary to IR, would provide additional information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations of the benzene ring would be prominent in the Raman spectrum.

Analysis of the positions and shapes of these vibrational bands, particularly the O-H and N-H stretching bands, at varying concentrations or in different solvents, would provide evidence for the presence and nature of intermolecular and intramolecular hydrogen bonding. These interactions play a crucial role in determining the compound's solid-state packing and its conformation in solution.

Hypothetical Vibrational Spectroscopy Data Table:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | Data Not Available | Data Not Available |

| N-H Stretch (Amide) | Data Not Available | Data Not Available |

| C-H Stretch (Aromatic) | Data Not Available | Data Not Available |

| C-H Stretch (Aliphatic) | Data Not Available | Data Not Available |

| C=O Stretch (Carboxylic Acid) | Data Not Available | Data Not Available |

| C=O Stretch (Amide I) | Data Not Available | Data Not Available |

| N-H Bend (Amide II) | Data Not Available | Data Not Available |

| C=C Stretch (Aromatic) | Data Not Available | Data Not Available |

This table illustrates the expected vibrational modes that would be analyzed in an IR and Raman study.

Chiroptical Techniques for Absolute Configuration Determination

The 4-position of the pentanoic acid chain in 4-(2-Methylbenzamido)pentanoic acid is a stereocenter, meaning the compound can exist as two enantiomers (R and S). Chiroptical techniques are essential for determining the absolute configuration of a chiral molecule.

Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and rotation of left and right-circularly polarized light, respectively. An experimental CD spectrum of a purified enantiomer of 4-(2-Methylbenzamido)pentanoic acid would exhibit positive and/or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of its chromophores (the aromatic ring and the amide group).

To assign the absolute configuration, this experimental spectrum would be compared to a theoretically calculated spectrum. Quantum chemical calculations, using methods like Time-Dependent Density Functional Theory (TD-DFT), would be performed for one of the enantiomers (e.g., the R-enantiomer). A good match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.

Without access to experimental data or purified enantiomers, any discussion of the absolute configuration of 4-(2-Methylbenzamido)pentanoic acid remains speculative.

Derivatization and Chemical Transformations for Research Applications of 4 2 Methylbenzamido Pentanoic Acid

Functionalization Strategies for Modifying the Pentanoic Acid Moiety

The pentanoic acid moiety of 4-(2-methylbenzamido)pentanoic acid offers a prime site for functionalization, primarily through reactions targeting the carboxylic acid group. These modifications are crucial for altering the molecule's polarity, solubility, and interaction with biological targets.

Esterification: Conversion of the carboxylic acid to an ester is a common strategy. For instance, reaction with various alcohols under acidic conditions or using coupling agents can yield a library of ester derivatives. This modification can influence the compound's lipophilicity, which in turn can affect its membrane permeability and pharmacokinetic profile in research models.

Amidation: The carboxylic acid can be converted to an amide by reacting with a primary or secondary amine in the presence of a coupling agent. This introduces a new functional group that can participate in hydrogen bonding and alter the compound's binding characteristics to biological macromolecules.

Modifications of the 2-Methylbenzamido Group for Structure-Activity Relationship Studies

The 2-methylbenzamido group is a key structural feature that significantly influences the biological activity of the parent compound. Modifications to this group are central to structure-activity relationship (SAR) studies, which aim to understand how specific structural changes affect the compound's efficacy and selectivity.

Systematic alterations to the 2-methylbenzamido group can include:

Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzene ring can probe the electronic and steric requirements for optimal biological activity. For example, the antiplasmodial activity of some 2-phenoxybenzamides was found to be influenced by substituents on the phenoxy group. mdpi.com

Alteration of the Methyl Group: Replacing the methyl group with other alkyl groups of varying sizes can provide insights into the steric tolerance of the binding pocket of a target protein.

Amide Bond Modification: While less common, modifications to the amide linkage itself, such as N-alkylation, can alter the compound's conformational flexibility and hydrogen bonding capacity.

A study on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives demonstrated that substitutions on the benzamido ring, such as a para-fluoro or para-chloro group, significantly impacted their xanthine (B1682287) oxidase inhibitory activity. researchgate.net

Derivatization for Enhanced Analytical Detectability and Separation in Complex Matrices

Analyzing 4-(2-methylbenzamido)pentanoic acid in complex biological matrices like plasma or urine often requires derivatization to improve its detection by analytical instruments such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization can enhance the volatility, thermal stability, and ionization efficiency of the analyte. ddtjournal.com

Alkylation and Acylation Reactions for GC-MS Analysis

For GC-MS analysis, the polarity of the carboxylic acid and the secondary amide in 4-(2-methylbenzamido)pentanoic acid must be reduced to increase its volatility.

Alkylation: This process involves replacing the acidic proton of the carboxylic acid with an alkyl group. Reagents like methyl chloroformate (MCF) can be used for this purpose. nih.gov Pentafluorobenzyl bromide (PFB-Br) is another versatile alkylating agent that can derivatize carboxylic acids, often enhancing detection by electron capture detection (ECD) or negative-ion chemical ionization (NICI) mass spectrometry. mdpi.com

Acylation: This method targets the amine and hydroxyl groups, but can also be applied to carboxylic acids. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) are used to introduce a fluorinated acyl group, which improves volatility and provides high sensitivity in GC-MS analysis. nih.gov

Table 1: Common Alkylation and Acylation Reagents for GC-MS Analysis

| Reagent | Target Functional Group | Purpose |

| Methyl Chloroformate (MCF) | Carboxylic Acids, Amines | Increases volatility |

| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acids | Enhances ECD and NICI-MS detection |

| Pentafluoropropionic Anhydride (PFPA) | Amines, Hydroxyls, Carboxylic Acids | Improves volatility and sensitivity |

Silylation Techniques for Volatility Enhancement

Silylation is a widely used derivatization technique in GC-MS to increase the volatility and thermal stability of compounds containing active hydrogen atoms, such as those in carboxylic acids and amides. gcms.czcolostate.edu This involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that reacts with a wide range of functional groups. gcms.cz

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating reagent, often used for its volatility and the volatility of its byproducts. nih.govbrjac.com.br

Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with other silylating agents like BSTFA or HMDS to increase their reactivity. gcms.czresearchgate.net

The choice of silylating reagent and reaction conditions (e.g., solvent, temperature) is critical for achieving complete derivatization and avoiding the formation of unwanted byproducts. brjac.com.br

Chiral Derivatization for Enantiomeric Resolution in Analytical Research

Since 4-(2-methylbenzamido)pentanoic acid possesses a chiral center at the fourth carbon of the pentanoic acid chain, it exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial in biological research, as they can exhibit different pharmacological activities. Chiral derivatization is a common method to separate enantiomers using non-chiral chromatographic techniques. wikipedia.org

This process involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by standard chromatographic methods like HPLC or GC. wikipedia.orgtcichemicals.com After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Examples of chiral derivatizing agents for carboxylic acids include chiral amines, which form diastereomeric amides. For instance, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) has been used for the chiral separation of amino acids. biorxiv.org

Synthesis of Prodrugs and Probes for Mechanistic Biological Investigations

The chemical structure of 4-(2-methylbenzamido)pentanoic acid can be modified to create prodrugs and biological probes, which are valuable tools for studying its mechanism of action, distribution, and metabolism.

Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For 4-(2-methylbenzamido)pentanoic acid, the carboxylic acid group can be esterified to create a more lipophilic prodrug that may have improved oral absorption. These esters are then hydrolyzed by enzymes in the body to release the active carboxylic acid.

Biological Probes: To visualize and track the compound within cells or tissues, it can be tagged with a fluorescent or radioactive label. This involves chemically coupling a reporter molecule to a non-critical position on the 4-(2-methylbenzamido)pentanoic acid structure. These probes can provide valuable information about the compound's subcellular localization and interaction with its biological targets.

Computational and Theoretical Studies of 4 2 Methylbenzamido Pentanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For derivatives of benzoic acid and related compounds, methods like B3LYP and B3PW91 with various basis sets (e.g., 6-311G, 6-311++G(d,p)) have been successfully used to predict molecular geometries, vibrational frequencies, and electronic properties. actascientific.comjocpr.comresearchgate.net

The electronic structure of a molecule is fundamentally described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity and potential for charge transfer within the molecule. nih.gov

For aromatic acid derivatives, the HOMO is typically localized over the electron-rich regions, such as the phenyl ring and carboxyl group, while the LUMO is often distributed across the π-conjugated system. In a molecule like 4-(2-Methylbenzamido)pentanoic acid, the benzamido moiety and the pentanoic acid chain would influence the electron distribution and, consequently, the energies of the frontier orbitals. For instance, in a study of 4-(carboxyamino)-benzoic acid, the HOMO and LUMO were found to be distributed across the entire molecule, with significant contributions from the phenyl ring and the carboxyamino group. actascientific.com The calculated HOMO-LUMO energy gap for this related molecule provides an indication of its electronic stability. actascientific.com

The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions, including hydrogen bonding and potential binding to biological targets. nih.gov

Table 1: Illustrative Frontier Orbital Energies for a Related Benzamide (B126) Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.9 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is illustrative and based on calculations for structurally similar compounds. Actual values for 4-(2-Methylbenzamido)pentanoic acid would require specific calculations.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. The Gauge-Independent Atomic Orbital (GIAO) method is a common and accurate approach for calculating NMR chemical shifts. mdpi.com By comparing calculated spectra with experimental data, the accuracy of the computational model can be validated, and spectral assignments can be confirmed.

For example, theoretical calculations of 1H and 13C NMR chemical shifts for benzoic acid derivatives have shown good correlation with experimental values, aiding in the structural elucidation of these compounds. rsc.orgrsc.org Similarly, the prediction of IR spectra can help in identifying characteristic vibrational modes associated with functional groups like the amide (N-H stretch, C=O stretch) and carboxylic acid (O-H stretch, C=O stretch) present in 4-(2-Methylbenzamido)pentanoic acid. ijirset.com

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.govnih.gov By simulating the movements of atoms and bonds, MD can explore the potential energy surface of a molecule and identify its preferred conformations.

For molecules with flexible side chains like 4-(2-Methylbenzamido)pentanoic acid, which contains a pentanoic acid moiety, conformational sampling is crucial for understanding its three-dimensional structure and how it might adapt to a binding site. Studies on N-benzoyl amino acids and related benzamide derivatives have shown that these molecules can adopt various conformations, and the relative stability of these conformers is influenced by both steric and electronic effects. scielo.org.mxnih.gov The conformation of the amide bond (cis vs. trans) and the puckering of any ring systems are important factors that can be investigated through MD simulations. nih.gov

Analysis of the root mean square deviation (RMSD) of atomic positions during an MD simulation can indicate the stability of the molecule's conformation. A stable simulation will show the RMSD reaching a plateau, indicating that the molecule has settled into an equilibrium state. Such analyses have been used to confirm the stability of ligand-protein complexes for benzamide derivatives. nih.gov

Ligand-Target Docking and Interaction Analysis (for related scaffolds)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. walshmedicalmedia.com This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking studies on carboxamide and benzamide derivatives have revealed common binding modes within the active sites of various enzymes. nih.govingentaconnect.com For instance, in studies of carboxamide inhibitors of succinate-ubiquinone oxidoreductase, the acid moiety was found to insert into the ubiquinone binding site, while the amine portion extended towards the entrance of the binding pocket. nih.gov

Similarly, docking simulations of benzamide derivatives with DNA gyrase have shown that these molecules can bind effectively within the enzyme's active site, with calculated binding energies correlating with their inhibitory activity. ingentaconnect.com For a molecule like 4-(2-Methylbenzamido)pentanoic acid, it is plausible that the carboxylic acid group would engage in key interactions within a binding site, while the substituted benzoyl group would occupy a more hydrophobic pocket. The specific orientation would depend on the topology and amino acid composition of the target protein's active site. Different binding modes have been observed for inhibitors in various enzymes, including orientations where different parts of the molecule occupy distinct channels within the active site. nih.gov

Table 2: Example Docking Scores for Benzamide Derivatives Against a Protein Target

| Compound | Docking Score (kcal/mol) |

| Benzamide Derivative 1 | -8.5 |

| Benzamide Derivative 2 | -9.2 |

| Benzamide Derivative 3 | -7.8 |

Note: This table presents illustrative docking scores for analogous compounds and does not represent actual data for 4-(2-Methylbenzamido)pentanoic acid.

The binding of a ligand to a protein is stabilized by a network of intermolecular interactions. Molecular docking and subsequent analysis can identify these crucial interactions, which typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For carboxamide and benzamide inhibitors, hydrogen bonds are frequently observed between the amide or carboxyl groups and polar amino acid residues in the active site. nih.govnih.gov For example, the carbonyl oxygen of the carboxamide can act as a hydrogen bond acceptor. nih.gov The aromatic rings of the benzamide moiety often form hydrophobic and π-stacking interactions with nonpolar residues. ingentaconnect.com The carboxylic acid group of a pentanoic acid derivative would be expected to form strong hydrogen bonds or salt bridges with basic residues like arginine or lysine, or with the protein backbone. The binding of carboxylate-containing chromophores has been shown to occur through various modes, including bidentate chelation and bridging interactions with metal centers in metalloproteins. buffalo.edu

Structure-Activity Relationship (SAR) Studies via Chemoinformatics and QSAR (for related scaffolds)

Quantitative Structure-Activity Relationship (QSAR) and chemoinformatic studies on compounds structurally related to 4-(2-Methylbenzamido)pentanoic acid have been instrumental in elucidating the key molecular features that govern their biological effects. These studies often involve the analysis of a series of analogues to build mathematical models that correlate physicochemical properties and structural descriptors with observed biological activities.

In a similar vein, studies on N-benzoyl amino acids have highlighted the significant impact of substitutions on both the benzoyl moiety and the amino acid backbone on biological activity. nih.govscielo.org.mx For example, N-phenyl substitution within the N-benzoyl series has been observed to cause a significant enhancement in inhibitory activity against certain enzymes. nih.gov This suggests that the conformational preferences dictated by these substituents play a crucial role in their interaction with biological targets. nih.gov

These findings from related scaffolds provide a valuable starting point for predicting the SAR of 4-(2-Methylbenzamido)pentanoic acid. It can be inferred that modifications to the 2-methylbenzoyl group and the pentanoic acid chain would significantly modulate its biological profile.

The insights gained from QSAR and SAR studies form the foundation for the rational design of analogue libraries to explore the chemical space around a lead compound like 4-(2-Methylbenzamido)pentanoic acid. Computational models can predict the potential activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. nih.gov

Based on the principles derived from related benzamide derivatives, a virtual library of 4-(2-Methylbenzamido)pentanoic acid analogues could be designed by systematically modifying key structural features. These modifications could include:

Substitution on the Benzoyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) at different positions on the phenyl ring to modulate its electronic and steric properties. The existing 2-methyl group's influence would be a key consideration in the placement of new substituents.

Alteration of the Pentanoic Acid Chain: Varying the length and branching of the aliphatic acid chain to explore the optimal size and conformation for interaction with a target binding site. The chirality of the carbon atom at position 4 would also be a critical point for variation.

Modification of the Amide Linker: Introducing substitutions on the amide nitrogen, although this can sometimes negatively impact activity, as seen in some related series. nih.gov

The design of such libraries is often guided by pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For the benzamido scaffold, a typical pharmacophore might include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide proton), and a hydrophobic aromatic region.

The following table illustrates a hypothetical library design for analogues of 4-(2-Methylbenzamido)pentanoic acid based on computational predictions from related scaffolds.

| Scaffold | R1 (Benzoyl Ring Substitution) | R2 (Pentanoic Acid Chain Modification) | Predicted Activity Influence (based on related scaffolds) |

| 4-(2-Methylbenzamido)pentanoic acid | H (at other positions) | -CH(CH3)CH2CH2COOH | Baseline |

| Analogue 1 | 4-OH | -CH(CH3)CH2CH2COOH | Potential for increased activity due to H-bonding. nih.gov |

| Analogue 2 | 4-Cl | -CH(CH3)CH2CH2COOH | Increased hydrophobicity may enhance activity. |

| Analogue 3 | 2,4-di-Cl | -CH(CH3)CH2CH2COOH | Further increased hydrophobicity. |

| Analogue 4 | H | -CH(CH3)CH2COOH (Butanoic acid) | Shorter chain may alter binding affinity. |

| Analogue 5 | H | -CH(CH3)CH2CH2CH2COOH (Hexanoic acid) | Longer chain may explore additional binding pockets. |

| Analogue 6 | H | -C(CH3)2CH2CH2COOH | Increased steric bulk may impact binding. |

The energy gap between the HOMO and LUMO is a particularly important descriptor, as a smaller energy gap can imply higher reactivity and potential for charge transfer, which can be crucial for biological interactions. sci-hub.se Computational studies on benzamide derivatives have shown that the introduction of different functional groups can significantly alter this energy gap. sci-hub.se

For 4-(2-Methylbenzamido)pentanoic acid, theoretical calculations could be employed to predict how modifications would influence its electronic properties. For example, adding an electron-withdrawing group to the benzoyl ring would likely lower the energy of the LUMO, potentially making the molecule a better electron acceptor. Conversely, an electron-donating group would raise the HOMO energy, making it a better electron donor.

The following table summarizes theoretical correlations that could be anticipated for analogues of 4-(2-Methylbenzamido)pentanoic acid, based on general principles from computational studies of related molecules.

| Structural Feature Modification | Predicted Effect on Electronic Properties | Potential Impact on Biological Activity |

| Addition of electron-donating group (e.g., -OCH3) to the benzoyl ring | Increase in HOMO energy, potential decrease in HOMO-LUMO gap | May enhance interactions with electron-deficient sites in a biological target. |

| Addition of electron-withdrawing group (e.g., -NO2) to the benzoyl ring | Decrease in LUMO energy, potential decrease in HOMO-LUMO gap | May enhance interactions with electron-rich sites; could form specific hydrogen bonds. mdpi.com |

| Increasing the length of the alkyl chain | Increased hydrophobicity and conformational flexibility | Could lead to better van der Waals interactions within a hydrophobic binding pocket. |

| Introducing a phenyl group on the amide nitrogen | Potential for altered conformation and increased aromaticity | May lead to a significant increase in inhibitory activity, as seen in related N-benzoyl amino acids. nih.gov |

Biological Activity and Mechanistic Investigations in Research Models for 4 2 Methylbenzamido Pentanoic Acid Analogues

Exploration of Potential Biological Targets of Amide-Based Scaffolds

Amide-based molecular structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their capacity for hydrogen bonding interactions. The unique structural features of 4-(2-Methylbenzamido)pentanoic acid analogues make them candidates for interaction with a variety of biological targets.

N-acyl amino acids, a class of compounds structurally related to 4-(2-Methylbenzamido)pentanoic acid, have been shown to interact with membrane proteins, including transporters. For instance, certain N-acyl glycines have demonstrated the ability to inhibit the glycine (B1666218) transporter GLYT2a through non-competitive interactions . This suggests that analogues of 4-(2-Methylbenzamido)pentanoic acid, which also possess an N-acyl amino acid-like structure, could potentially modulate the activity of various amino acid transporters.

Decarboxylation is a fundamental biochemical reaction for amino acids, often catalyzed by pyridoxal phosphate (B84403) (PLP)-dependent decarboxylases, leading to the formation of amines acs.orgyoutube.comnih.gov. While direct evidence for the interaction of 4-(2-Methylbenzamido)pentanoic acid analogues with these enzymes is not yet established, the structural similarity to N-acylated amino acids suggests a potential for interaction, either as substrates or inhibitors, which could influence the metabolic pathways of amino acids.

Hydroxycarboxylic acid receptors (HCARs) and free fatty acid receptors (FFARs) are G protein-coupled receptors that are activated by various fatty acids and their derivatives, playing roles in metabolic and inflammatory processes. Given that 4-(2-Methylbenzamido)pentanoic acid is a derivative of pentanoic acid, a short-chain fatty acid, its analogues are plausible candidates for interaction with these receptors. Short-chain fatty acids are known to activate FFAR2 and FFAR3.

The engagement of ligands with these receptors can initiate downstream signaling cascades. Further research is necessary to determine the specific affinity and efficacy of 4-(2-Methylbenzamido)pentanoic acid analogues for different subtypes of HCAR and FFAR and to elucidate the functional consequences of such interactions.

With-no-lysine (WNK) kinases are a family of serine/threonine kinases that are crucial regulators of ion transport and are implicated in conditions like hypertension. nih.govresearchgate.net Several inhibitors of WNK kinases possess amide-containing scaffolds. Research has identified various classes of compounds, including quinoline derivatives and allosteric inhibitors, that effectively inhibit WNK kinase activity nih.govnih.govmdpi.com. The presence of the amide bond in 4-(2-Methylbenzamido)pentanoic acid suggests that its analogues could be investigated as potential modulators of WNK kinase activity. The development of isoform-specific WNK inhibitors is an active area of research, and the structural diversity of amide-based compounds provides a promising avenue for the discovery of novel therapeutic agents targeting this kinase family. nih.gov

Table 1: Potential Biological Targets of Amide-Based Scaffolds

| Target Class | Specific Examples | Potential Interaction of 4-(2-Methylbenzamido)pentanoic Acid Analogues |

|---|---|---|

| Amino Acid Transporters | Glycine Transporter (GLYT2a) | Inhibition or modulation of transporter activity |

| Decarboxylases | Pyridoxal phosphate (PLP)-dependent decarboxylases | Substrate or inhibitor, influencing amino acid metabolism |

| Hydroxycarboxylic Acid Receptors (HCAR) | HCAR1, HCAR2, HCAR3 | Agonist or antagonist activity |

| Free Fatty Acid Receptors (FFAR) | FFAR2, FFAR3 | Agonist or antagonist activity, particularly for short-chain fatty acid receptors |

| Kinases | With-no-lysine (WNK) Kinases | Inhibition of kinase activity, potentially isoform-specific |

Enzymatic Interactions and Biotransformation Pathways in Research Models

Understanding the metabolic fate of a compound is critical for its development as a therapeutic agent. This includes its metabolism by various enzyme systems and its susceptibility to enzymatic hydrolysis.

The biotransformation of organic compounds by microorganisms is a well-established field of study. nih.govfrontiersin.org Bacteria possess a diverse array of enzymes capable of metabolizing a wide range of substrates, including aromatic compounds like benzoic acid and fatty acids like pentanoic acid. For instance, certain bacteria can metabolize benzoic acid to catechol through a pathway involving a dioxygenase and a dehydrogenase. elifesciences.org Similarly, microorganisms can utilize pentanoic acid in their metabolic processes. The metabolism of N-acylated aromatic amino acids in bacteria can occur through the activation of the carboxyl group to form an acyl phosphate, which then participates in amide bond formation. semanticscholar.org Given the hybrid structure of 4-(2-Methylbenzamido)pentanoic acid, it is plausible that microorganisms could metabolize it through pathways that target either the 2-methylbenzamido moiety or the pentanoic acid backbone.

The amide bond is a stable chemical linkage, and its hydrolysis is often catalyzed by enzymes known as amidohydrolases or proteases. The enzymatic hydrolysis of N-acyl amino acids is a recognized biological process. For example, fatty acid amide hydrolase (FAAH) is an intracellular enzyme that catalyzes both the synthesis and hydrolysis of a subset of N-acyl amino acids. The susceptibility of the amide bond in 4-(2-Methylbenzamido)pentanoic acid to enzymatic hydrolysis would be a key determinant of its stability and duration of action in a biological system. The steric hindrance provided by the 2-methyl group on the benzoyl ring may influence the rate of enzymatic cleavage. Further studies with specific amidohydrolases would be necessary to characterize the enzymatic hydrolysis of this compound and its analogues.

Table 2: Potential Biotransformation Pathways for 4-(2-Methylbenzamido)pentanoic Acid Analogues

| Transformation Type | Potential Enzymatic Process | Resulting Products |

|---|---|---|

| Metabolism of Aromatic Ring | Dioxygenation and Dehydrogenation | Catechol derivatives and other hydroxylated metabolites |

| Metabolism of Pentanoic Acid Chain | Beta-oxidation | Acetyl-CoA and other intermediates of fatty acid metabolism |

| Hydrolysis of Amide Bond | Amidohydrolase activity (e.g., FAAH) | 2-Methylbenzoic acid and 4-aminopentanoic acid |

Role as a Building Block for Peptide Mimetics in Biological Research

Peptidomimetics are compounds designed to replicate the biological activity of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The structural characteristics of 4-(2-methylbenzamido)pentanoic acid, featuring a benzamido group and a pentanoic acid chain, make its analogues potential candidates for incorporation into peptidomimetic scaffolds.

The design of peptidomimetics often involves replacing or constraining the peptide backbone to mimic the spatial arrangement of key side chains responsible for biological activity. Analogues of 4-(2-methylbenzamido)pentanoic acid can serve as building blocks in this process. The pentanoic acid moiety provides a flexible backbone that can be modified, while the benzamido group can be functionalized to mimic the side chains of aromatic amino acids.

The synthesis of such peptidomimetic analogues can be achieved through solid-phase or solution-phase peptide synthesis techniques. For instance, a 2-oxopiperazine unit, a common scaffold in peptidomimetics, can be incorporated into the main chain of a compound. This involves coupling Fmoc-amino acids to a 2-oxopiperazine moiety, followed by further chemical modifications. nih.gov This approach allows for the creation of diverse libraries of peptidomimetic compounds for screening in biological assays.

The biological activity of a peptidomimetic is highly dependent on its three-dimensional conformation. Therefore, conformational analysis is a crucial step in the design and development of these compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to determine the preferred conformations of peptidomimetics and how they interact with their biological targets.

For example, universal peptidomimetic scaffolds are designed to present side-chains in conformations that resemble those of amino acids in various secondary structures. nih.gov By incorporating analogues of 4-(2-methylbenzamido)pentanoic acid into such scaffolds, it is possible to create molecules that mimic the bioactive conformation of a target peptide, leading to similar or enhanced biological effects.

Investigations of Antineoplastic Activities of Derivatives in In Vitro and In Vivo Animal Models

Derivatives of 4-(2-methylbenzamido)pentanoic acid, particularly those based on the 4-methylbenzamide and pentanoic acid substructures, have been investigated for their potential as anticancer agents. These studies have explored their effects on cancer cell proliferation, the cell cycle, and the induction of cell death in both laboratory cell cultures and animal models.

Several studies have demonstrated the antiproliferative effects of 4-methylbenzamide and pentanoic acid derivatives on various cancer cell lines. For instance, a novel class of 4-methylbenzamide derivatives containing 2,6-substituted purines has shown significant inhibitory activity against a panel of seven cancer cell lines. nih.gov Two of the most promising compounds, 7 and 10, exhibited low micromolar IC50 values against leukemia (K562 and HL-60) and renal carcinoma (OKP-GS) cell lines. nih.gov

These compounds were also found to induce cell cycle arrest at the G2/M phase, thereby preventing cell division. nih.gov Similarly, other benzamide (B126) derivatives have been shown to arrest the cell cycle at the G2/M and G0/G1 phases in HCT-116 cells. nih.gov The ability of these compounds to halt the cell cycle is a key mechanism behind their antiproliferative activity. Furthermore, certain benzimidazole derivatives have been observed to effectively suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.com Another study found that a fused benzo[h]chromeno[2,3-d]pyrimidine derivative caused cell cycle arrest in the G1 phase in MCF-7 human breast cancer cells. mdpi.com

Antiproliferative Activity of 4-Methylbenzamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7 | K562 (Leukemia) | 2.27 |

| Compound 10 | K562 (Leukemia) | 2.53 |

| Compound 7 | HL-60 (Leukemia) | 1.42 |

| Compound 10 | HL-60 (Leukemia) | 1.52 |

| Compound 7 | OKP-GS (Renal Carcinoma) | 4.56 |

| Compound 10 | OKP-GS (Renal Carcinoma) | 24.77 |

The cytotoxic effects of these derivatives are often linked to the induction of apoptosis, or programmed cell death. Substituted pentanoic acids have been shown to induce apoptosis in a dose-dependent manner in the Jurkat-E6.1 cell line. nih.gov The mechanism of cytotoxicity for some phenyl/naphthylacetyl pentanoic acid derivatives was confirmed by DNA deformation assays and the measurement of reactive oxygen species. nih.gov

In the case of 4-methylbenzamide derivatives, apoptosis was also identified as a key mechanism of cell death. nih.gov Hoechst staining of HCT-116 cells treated with a m-(4-morpholinoquinazolin-2-yl)benzamide derivative revealed morphological changes characteristic of apoptosis. nih.gov Further investigation showed that this compound could block the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. nih.gov

Cytotoxic Effects of Pentanoic Acid Derivatives

| Compound | Cell Line | Effect |

|---|---|---|

| Substituted Pentanoic Acids | Jurkat-E6.1 (Leukemia) | Dose-dependent apoptosis |

| Phenyl/naphthylacetyl Pentanoic Acid Derivatives | Jurkat-E6.1 (Leukemia) | DNA deformation and increased reactive oxygen species |

The antitumor potential of these compounds has also been evaluated in animal models. A study on 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives showed encouraging in vivo activity against Ehrlich ascites carcinoma in female Swiss albino mice. bdpsjournal.org In another study, a m-(4-morpholinoquinazolin-2-yl)benzamide derivative, compound T10, was found to inhibit tumor growth in a mice S180 homograft model. nih.gov These in vivo studies provide further evidence for the potential of these classes of compounds as anticancer agents.

Exploration of Other Mechanistic Biological Activities in Research Models

Research into the broader biological effects of 4-(2-Methylbenzamido)pentanoic acid analogues has explored various mechanistic pathways beyond their primary therapeutic targets. These investigations aim to uncover additional pharmacological properties that could lead to new therapeutic applications. Studies have focused on related chemical structures to predict potential activities, including interactions with ion channels and antimicrobial effects.

Calcium Channel Antagonism of Related Structures in Animal Models

While direct studies on the calcium channel antagonism of 4-(2-Methylbenzamido)pentanoic acid analogues are not extensively detailed in publicly available research, the activity of structurally related compounds provides a basis for potential investigation. The core structure contains a benzamide moiety, which is present in various compounds known to interact with calcium channels.

Voltage-gated calcium channels, particularly T-type and N-type, are recognized as therapeutic targets for conditions such as neuropathic pain. nih.gov Research has been conducted on novel benzamide and amine derivatives for their effects on these channels. nih.gov In one study, a series of novel amine derivatives were synthesized and evaluated for their activity against T-type and N-type calcium channels using whole-cell patch-clamp recording on HEK293 cells. nih.gov One of the tested compounds demonstrated significant inhibitory activity for both T-type and N-type channels, with IC50 values of 1.9 µM and 4.3 µM, respectively. nih.gov This compound also showed analgesic effects in a rat spinal cord injury model, indicating in vivo activity in an animal model. nih.gov

The principle of targeting calcium channels extends to other structurally diverse molecules, including benzazepinones, which are related to diltiazem. nih.gov Furthermore, certain antiepileptic drugs like carbamazepine, which features a dibenzazepine carboxamide structure, have been shown to inhibit voltage-gated calcium channels, although this may not be their primary mechanism of anticonvulsant action. uc.pt Gabapentinoids, while not direct blockers, modulate calcium channel function by binding to the α2δ subunit. wikipedia.org The investigation of amino acid derivatives as N-type and T-type calcium channel blockers for conditions like neuropathic pain further supports the exploration of compounds with similar functionalities. google.com These findings suggest that the benzamide and amino acid components of 4-(2-Methylbenzamido)pentanoic acid are relevant pharmacophores for potential calcium channel modulation, warranting further specific investigation in relevant animal models.

Antibacterial Evaluation of Substituted Pentanoic Acid Derivatives in Research

The search for novel antimicrobial agents has led researchers to investigate various chemical scaffolds, including derivatives of pentanoic acid. nih.gov The rising threat of microbial resistance necessitates the development of new compounds with unique mechanisms of action. nih.gov

In one line of research, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and evaluated for their in-vitro antibacterial activity. nih.gov The study demonstrated that these substituted pentanoic acid derivatives exhibited promising activity, particularly against Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov